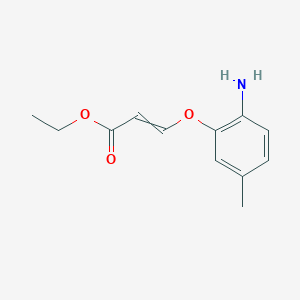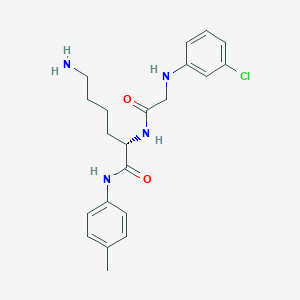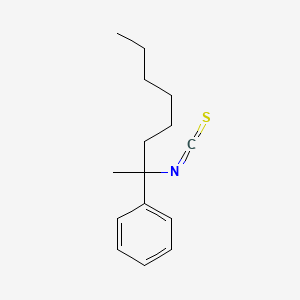
(2-Isothiocyanatooctan-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-イソチオシアナトオクタン-2-イル)ベンゼンは、ベンゼン環に結合したオクチル鎖にイソチオシアネート基が結合した有機化合物です。
準備方法
合成ルートと反応条件
(2-イソチオシアナトオクタン-2-イル)ベンゼンの合成は、通常、適切なアミンとフェニルイソチオシアネートの反応によって行われます。イソチオシアネートを合成する効率的な方法の1つは、ジメチルベンゼンを溶媒として、フェニルイソチオシアネートと対応するアミンを置換反応させる方法です 。この反応は窒素保護下、穏和な条件で行われ、副生成物を最小限に抑え、高純度の生成物が得られます。
工業生産方法
(2-イソチオシアナトオクタン-2-イル)ベンゼンの工業生産は、同様の合成ルートを用いて大規模に行うことができます。このプロセスには、反応の安全性と効率を確保するために、大型反応器と制御された環境の使用が含まれます。低毒性試薬と溶媒の使用、および安全対策の実施は、産業現場において、リスクと環境への影響を最小限に抑えるために不可欠です。
化学反応の分析
反応の種類
(2-イソチオシアナトオクタン-2-イル)ベンゼンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応により、イソチオシアネート基をアミン基に変換することができます。
置換: ベンゼン環で求電子置換反応が起こり、さまざまな置換誘導体が生成される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン (例:塩素、臭素) や塩化アルミニウム (AlCl3) などの触媒が求電子置換反応で使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 導入された置換基に応じて、さまざまな置換ベンゼン誘導体。
科学研究での用途
(2-イソチオシアナトオクタン-2-イル)ベンゼンは、科学研究でさまざまな用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性について研究されています。
医学: 生物学的標的に結合する能力があるため、潜在的な治療用途について調査されています。
産業: 特殊化学薬品や材料の製造に使用されます。
科学的研究の応用
(2-Isothiocyanatooctan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
(2-イソチオシアナトオクタン-2-イル)ベンゼンの作用機序は、特定の分子標的との相互作用を伴います。イソチオシアネート基は非常に反応性が高く、タンパク質やその他の生体分子の求核部位と共有結合を形成することができます。この反応性により、この化合物はこれらの標的の機能を修飾することができ、さまざまな生物学的効果をもたらします。これらの相互作用に関与する経路は複雑であり、化合物が使用される特定の状況によって異なります。
類似の化合物との比較
類似の化合物
フェニルイソチオシアネート: オクチル鎖がない、同様の反応性を有する単純な類似体です。
ベンジルイソチオシアネート: オクチル鎖ではなくベンジル基を含んでいます。
アリルイソチオシアネート: マスタード油に一般的に含まれるアリル基を含んでいます。
独自性
(2-イソチオシアナトオクタン-2-イル)ベンゼンは、オクチル鎖の存在によって独特です。オクチル鎖は、独特の物理的および化学的特性をもたらします。この構造的特徴は、化合物の溶解性、反応性、生物学的標的との相互作用に影響を与え、これらの独特の特性を必要とする特定の用途に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Phenyl isothiocyanate: A simpler analog with similar reactivity but lacking the octyl chain.
Benzyl isothiocyanate: Contains a benzyl group instead of an octyl chain.
Allyl isothiocyanate: Features an allyl group, commonly found in mustard oil.
Uniqueness
(2-Isothiocyanatooctan-2-yl)benzene is unique due to the presence of the octyl chain, which imparts distinct physical and chemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications that require these unique characteristics.
特性
CAS番号 |
919474-64-9 |
|---|---|
分子式 |
C15H21NS |
分子量 |
247.4 g/mol |
IUPAC名 |
2-isothiocyanatooctan-2-ylbenzene |
InChI |
InChI=1S/C15H21NS/c1-3-4-5-9-12-15(2,16-13-17)14-10-7-6-8-11-14/h6-8,10-11H,3-5,9,12H2,1-2H3 |
InChIキー |
FJKMKWVRAJODNZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(C1=CC=CC=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(4-Chlorobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B12616090.png)
![6-[10-(Anthracen-9-YL)decyl]pentacene](/img/structure/B12616097.png)
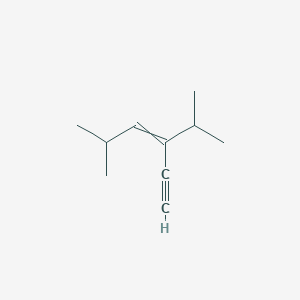

![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)
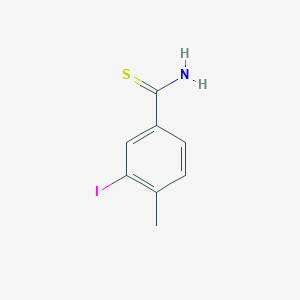

![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
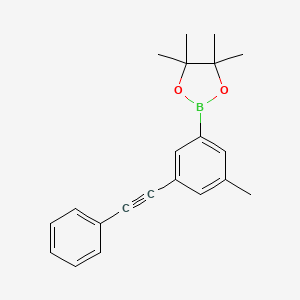
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![4-Propyl-2,6-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B12616156.png)
